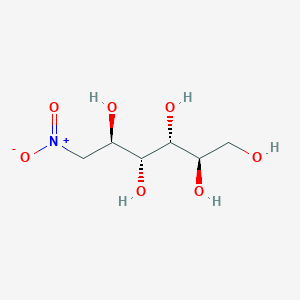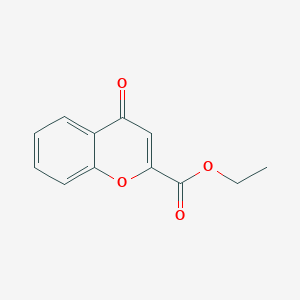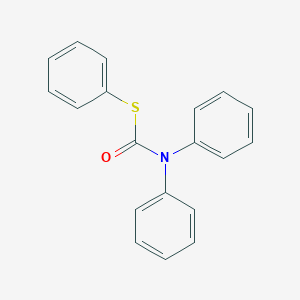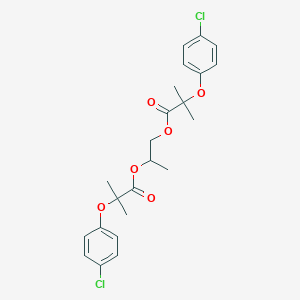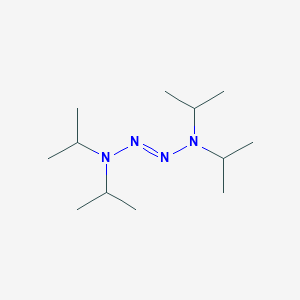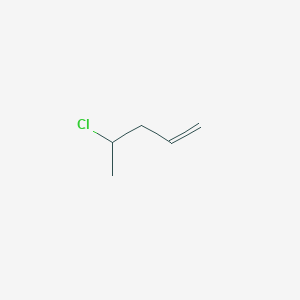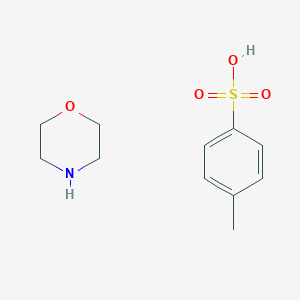
2,5,8-Trimethyl-1-tetralone
Übersicht
Beschreibung
2,5,8-Trimethyl-1-tetralone, also known as TMNT, is a chemical compound that belongs to the class of tetralones. It is a yellowish-brown solid that is commonly used in scientific research due to its unique properties. TMNT has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2,5,8-Trimethyl-1-tetralone is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. 2,5,8-Trimethyl-1-tetralone has been found to increase dopamine and serotonin levels, which may contribute to its antidepressant and antiparkinsonian effects. Additionally, 2,5,8-Trimethyl-1-tetralone has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,5,8-Trimethyl-1-tetralone has been found to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, 2,5,8-Trimethyl-1-tetralone has been found to have anti-inflammatory properties and may be useful in the treatment of various inflammatory disorders. Additionally, 2,5,8-Trimethyl-1-tetralone has been found to have anticancer properties, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5,8-Trimethyl-1-tetralone in scientific research is its unique properties. 2,5,8-Trimethyl-1-tetralone has a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, the synthesis of 2,5,8-Trimethyl-1-tetralone is relatively straightforward, making it easy to obtain for research purposes. However, one limitation of using 2,5,8-Trimethyl-1-tetralone is its potential toxicity. 2,5,8-Trimethyl-1-tetralone has been found to be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 2,5,8-Trimethyl-1-tetralone in scientific research. One area of interest is in the development of new treatments for neurological disorders. 2,5,8-Trimethyl-1-tetralone has been found to have a range of effects on the central nervous system, making it a potential candidate for the development of new drugs. Additionally, the anticancer properties of 2,5,8-Trimethyl-1-tetralone make it a potential candidate for cancer therapy. Further research is needed to fully understand the potential of 2,5,8-Trimethyl-1-tetralone in these areas.
Synthesemethoden
The synthesis of 2,5,8-Trimethyl-1-tetralone involves the reaction between 2,3,4-trimethoxybenzaldehyde and methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediates, ultimately leading to the formation of 2,5,8-Trimethyl-1-tetralone. The synthesis of 2,5,8-Trimethyl-1-tetralone is relatively straightforward and has been well-established in the literature.
Wissenschaftliche Forschungsanwendungen
2,5,8-Trimethyl-1-tetralone has been used in a variety of scientific research applications due to its unique properties. One of the most notable applications of 2,5,8-Trimethyl-1-tetralone is in the study of the central nervous system. 2,5,8-Trimethyl-1-tetralone has been found to have a range of effects on the brain, including the modulation of dopamine and serotonin levels. This makes it a valuable tool for studying various neurological disorders, such as Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
2,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-5,10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVLPASJKWUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC(=C2C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292134 | |
| Record name | 2,5,8-Trimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Trimethyl-1-tetralone | |
CAS RN |
10468-59-4 | |
| Record name | 2,8-Trimethyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,8-Trimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



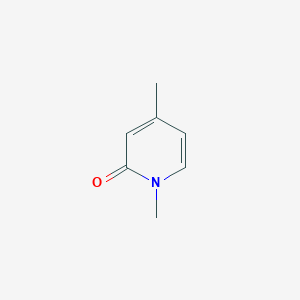
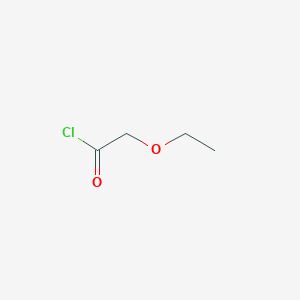
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)

